molecular formula C5H3Cl2N3O3 B8546133 2,4-Dichloro-5-nitro-6-methoxypyrimidine

2,4-Dichloro-5-nitro-6-methoxypyrimidine

Cat. No.: B8546133
M. Wt: 224.00 g/mol
InChI Key: BKHVSYXPBSYAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5-nitro-6-methoxypyrimidine is a useful research compound. Its molecular formula is C5H3Cl2N3O3 and its molecular weight is 224.00 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis

Building Block for Synthesis

2,4-Dichloro-5-nitro-6-methoxypyrimidine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with tailored properties for specific applications. Notably, it can be modified to produce substituted pyrimidines and amino derivatives, which are important in drug development and material science.

Antibacterial Properties

Research has demonstrated that this compound exhibits notable antibacterial activity. The compound inhibits bacterial ribosomal RNA, disrupting protein synthesis and preventing bacterial growth. This mechanism suggests potential therapeutic applications in treating bacterial infections.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of derivatives of this compound. For instance, certain pyrimidine derivatives have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The IC50 values for these compounds were comparable to or better than those of established anti-inflammatory drugs like celecoxib .

Medical Applications

Potential Anticancer Agent

The compound has been investigated for its potential as an anticancer agent. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, its derivatives have shown efficacy in ovarian cancer xenografts by inducing cell death and inhibiting angiogenesis.

Case Studies

Several case studies illustrate the diverse applications of this compound:

  • Study on Antibacterial Activity :
    • Researchers tested the compound against several bacterial strains and found it significantly reduced bacterial growth by targeting ribosomal RNA.
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that certain derivatives effectively reduced pro-inflammatory cytokines in mouse models of arthritis.
  • Anticancer Efficacy :
    • A study focusing on ovarian cancer models showed that treatment with the compound led to reduced tumor size and improved survival rates compared to controls .

Summary of Applications

Application AreaDescriptionKey Findings
Chemical Synthesis Used as a building block for synthesizing complex organic moleculesProduces various substituted pyrimidines
Biological Activity Exhibits antibacterial properties by inhibiting ribosomal RNAEffective against multiple bacterial strains
Anti-inflammatory Derivatives show significant COX-2 inhibitionComparable efficacy to celecoxib
Medical Applications Investigated for anticancer potentialInduces apoptosis and inhibits tumor growth

Properties

Molecular Formula

C5H3Cl2N3O3

Molecular Weight

224.00 g/mol

IUPAC Name

2,4-dichloro-6-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H3Cl2N3O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3

InChI Key

BKHVSYXPBSYAEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.